molecular formula C13H14O2 B4911621 (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal

Cat. No.: B4911621
M. Wt: 202.25 g/mol
InChI Key: SAGKLPPTOAIAKI-QRSDNQECSA-N
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Description

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal typically involves the use of starting materials such as 4-methoxybenzaldehyde and 3-methyl-2-butenal. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the aldol condensation reaction. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2,6-Bis(4-methoxybenzylidene)cyclohexanone: Shares a similar methoxyphenyl group but differs in its overall structure and properties.

    (E)-4-Hexenoic acid: Contains a similar conjugated diene system but lacks the methoxyphenyl group.

Uniqueness

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(2E,4E)-5-(4-methoxyphenyl)-3-methylpenta-2,4-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-11(9-10-14)3-4-12-5-7-13(15-2)8-6-12/h3-10H,1-2H3/b4-3+,11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGKLPPTOAIAKI-QRSDNQECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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